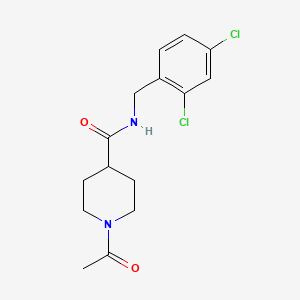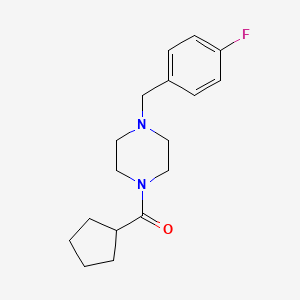
1-(cyclopentylcarbonyl)-4-(4-fluorobenzyl)piperazine
Descripción general
Descripción
1-(Cyclopentylcarbonyl)-4-(4-fluorobenzyl)piperazine (abbreviated as CPP) is a chemical compound that has been extensively studied for its potential in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. CPP belongs to the class of piperazine derivatives, which have been shown to exhibit diverse biological activities.
Aplicaciones Científicas De Investigación
1-(cyclopentylcarbonyl)-4-(4-fluorobenzyl)piperazine has been extensively studied for its potential in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit antipsychotic, antidepressant, and anxiolytic properties. In pharmacology, this compound has been used as a tool compound to study the function of various neurotransmitter receptors, including the N-methyl-D-aspartate (NMDA) receptor. In neuroscience, this compound has been used to study the mechanisms underlying learning and memory.
Mecanismo De Acción
The mechanism of action of 1-(cyclopentylcarbonyl)-4-(4-fluorobenzyl)piperazine is complex and involves multiple targets. This compound has been shown to act as a competitive antagonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, this compound can modulate the activity of various neurotransmitter systems such as dopamine, serotonin, and acetylcholine. This compound has also been shown to interact with other targets such as sigma-1 receptors, which are involved in neuroprotection and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety-like behavior, improve cognitive function, and enhance social interaction. This compound has also been shown to exhibit antipsychotic and antidepressant properties in animal models of schizophrenia and depression, respectively. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(cyclopentylcarbonyl)-4-(4-fluorobenzyl)piperazine is its high potency and selectivity for the NMDA receptor. This makes this compound a valuable tool compound for studying the function of this receptor in vitro and in vivo. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Another limitation is its potential toxicity, which requires careful handling and dosing.
Direcciones Futuras
There are several future directions for research on 1-(cyclopentylcarbonyl)-4-(4-fluorobenzyl)piperazine. One area of interest is the development of novel this compound derivatives with improved solubility and pharmacokinetics. Another area of interest is the investigation of the potential therapeutic applications of this compound in various neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanisms underlying the biochemical and physiological effects of this compound and to identify its potential side effects and toxicity. Overall, this compound represents a promising compound for scientific research with potential applications in various fields.
Propiedades
IUPAC Name |
cyclopentyl-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c18-16-7-5-14(6-8-16)13-19-9-11-20(12-10-19)17(21)15-3-1-2-4-15/h5-8,15H,1-4,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEKXGBZDNXOIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(difluoromethoxy)phenyl]-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4729194.png)
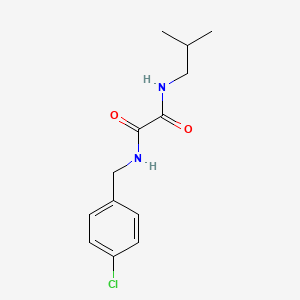
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4729220.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B4729227.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4729228.png)
![N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]nicotinamide](/img/structure/B4729233.png)
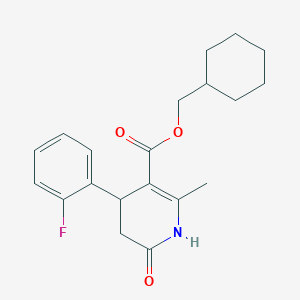
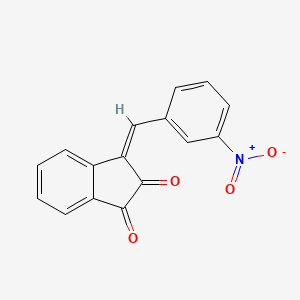
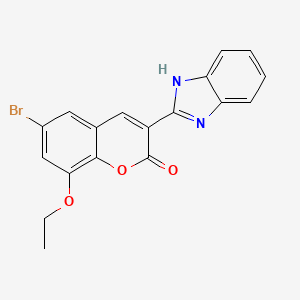
![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine](/img/structure/B4729274.png)
amino]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B4729278.png)

![1-(2,2-dimethylpropanoyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4729281.png)
